molecular formula C15H17NO5 B2957926 Ethyl 2-(2-acetamidobenzoyl)-3-oxobutanoate CAS No. 477868-31-8

Ethyl 2-(2-acetamidobenzoyl)-3-oxobutanoate

Cat. No. B2957926
CAS RN: 477868-31-8
M. Wt: 291.303
InChI Key: BBMGKPQAOAQAEN-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about the class of compounds it belongs to and its relevance in scientific research or industry .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, is used in the synthesis of various trifluoromethyl heterocycles. This process involves rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, allowing for the production of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).

Characterization and Synthesis of Novel Compounds

The compound has been used in the synthesis of novel pyrazole derivatives, characterized using NMR, mass, UV-Vis, and CHN analysis. The derivatives have been crystallized, and their molecular structure confirmed through X-ray diffraction studies (Naveen et al., 2021).

Antimicrobial and Antioxidant Properties

Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized through a similar process, has shown potential in antimicrobial activities. It was characterized by 1H NMR, Mass spectra, and X-ray diffraction studies (Kariyappa et al., 2016).

Biological Evaluation of Derivatives

Functionalized pyrazoles synthesized from ethyl 2-(arylidene)-3-oxobutanoates have shown anticancer, antiangiogenic, and antioxidant properties. These novel pyrazole analogues are potential leads for further development in pharmaceutical applications (Kumar et al., 2018).

Solubility Analysis

The aqueous solubilities of derivatives of ethyl 2-(2-acetamidobenzoyl)-3-oxobutanoate have been studied to understand their physicochemical properties, which is significant in pharmaceutical applications (Grant et al., 1984).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the toxicity of the compound and its impact on human health and the environment. It includes information on handling, storage, and disposal .

Future Directions

This involves discussing potential applications of the compound and directions for future research .

properties

IUPAC Name

ethyl 2-(2-acetamidobenzoyl)-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-4-21-15(20)13(9(2)17)14(19)11-7-5-6-8-12(11)16-10(3)18/h5-8,13H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMGKPQAOAQAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=O)C1=CC=CC=C1NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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